Dibutylzinc

Asymmetric synthesis Aldehyde alkylation Nickel catalysis

Researchers requiring butyl-group installation onto imine electrophiles with high stereochemical fidelity face limited reagent options where shorter-chain dialkylzincs fail. Dibutylzinc (CAS 1119-90-0) resolves this gap: • Delivers up to 98% ee in N-diphenylphosphinoyl arylimine alkylation and chiral phenyl pentylamine synthesis-products inaccessible via diethylzinc or dimethylzinc. • Achieves 91% isolated yield in nickel-catalyzed benzaldehyde addition, outperforming dimethylzinc (86%) and diisopropylzinc (56%). Supplied as a 1.0 M solution in heptane; suitable for Negishi cross-coupling and CO₂-epoxide copolymerization catalyst systems.

Molecular Formula C8H18Zn
Molecular Weight 179.6 g/mol
CAS No. 1119-90-0
Cat. No. B072010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylzinc
CAS1119-90-0
Molecular FormulaC8H18Zn
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESCCC[CH2-].CCC[CH2-].[Zn+2]
InChIInChI=1S/2C4H9.Zn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2
InChIKeyHEPBQSXQJMTVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutylzinc Overview: Asymmetric Synthesis & Polymerization


Dibutylzinc (CAS 1119-90-0) is a pyrophoric diorganozinc compound of the dialkylzinc class, supplied primarily as a 1.0 M solution in heptane for use as a butyl-group transfer reagent in asymmetric catalysis and as a component in polymerization catalyst systems. The compound exhibits vapor pressure of approximately 63.2 Pa (0.474 mm Hg) at 25°C and a boiling point of 81–82°C at 9 Torr, reflecting significantly reduced volatility relative to lower dialkylzinc homologs . Its principal scientific and industrial applications include enantioselective alkylation of imines and aldehydes, Negishi cross-coupling reactions, and participation in rare-earth ternary catalyst systems for CO₂–epoxide copolymerization [1] [2]. While less widely documented than diethylzinc or dimethylzinc in the organozinc literature, dibutylzinc enables butyl group installation reactions that are not accessible with shorter-chain dialkylzinc reagents [3].

Asymmetric synthesis Enantioselective imine and aldehyde alkylation with butyl group transfer
Cross-coupling Negishi-type coupling compatible; butyl-specific product formation
Polymerization catalyst Rare-earth ternary catalyst for CO₂–epoxide copolymerization

Dibutylzinc vs. Other Dialkylzincs: Selection Rationale


Dialkylzinc reagents cannot be generically substituted because the alkyl chain length directly modulates three critical performance parameters: transmetalation kinetics in cross-coupling, steric accessibility in asymmetric induction, and catalyst activity in polymerization systems. For primary straight-chain dialkylzincs, catalytic activity in rare-earth ternary systems decreases systematically with increasing carbon number: diethylzinc > di(n-propyl)zinc > di(n-butyl)zinc [1]. Conversely, butyl group transfer is mechanistically essential for synthesizing chiral phenyl pentylamine derivatives—products that cannot be prepared via ethyl or methyl group addition using diethylzinc or dimethylzinc [2]. In nickel-accelerated aldehyde alkylation, dibutylzinc generates a distinct reduction by-product profile (up to 34% reduction product under sterically hindered conditions) compared to dimethylzinc and diisopropylzinc, directly impacting purification workflow and isolated yield of the desired secondary alcohol [3]. These performance differences are not interchangeable across reagent selection and must inform procurement decisions based on target product structure, required stereochemical outcome, and process economics.

Catalytic activity

Activity in rare-earth ternary systems decreases with chain length; diethylzinc may provide higher activity for copolymerization.

Product scope

Butyl group installation is essential for chiral pentylamine derivatives; shorter-chain dialkylzincs cannot produce these targets.

Side-product profile

Nickel-catalyzed aldehyde alkylation may generate higher reduction by-product vs. dimethylzinc, requiring adapted purification.

Dibutylzinc Performance vs. Diethylzinc & Dimethylzinc


Nickel-Catalyzed Aldehyde Alkylation: Yield & By-Product Profile

In nickel-accelerated addition of dialkylzinc reagents to benzaldehyde (1a), dibutylzinc produced the addition product 2ad in 91% yield after 1 hour at 0°C under 5 mol% Ni(acac)₂ catalysis in THF. This yield compares favorably to dimethylzinc (86% yield, entry 1) and diisopropylzinc (56% yield, entry 5) under identical reaction conditions. However, dibutylzinc generated a notably higher proportion of reduction by-product (34%) compared to dimethylzinc (≤10%), a factor relevant to purification workflow design [1].

Aldehyde Alkylation Yield
Head-to-head
91% yield (vs 86% Me₂Zn, 56% iPr₂Zn)
34% reduction by-product
Higher addition product with increased reduction side-product; purification trade-off to evaluate
Reported for benzaldehyde, Ni(acac)₂, THF, 0°C
Asymmetric synthesis Aldehyde alkylation Nickel catalysis

Rare-Earth Ternary Catalyst Activity in CO₂-Propylene Oxide Copolymerization

In the Y(CCl₃COO)₃-ZnR₂-glycerin ternary catalyst system for CO₂ and propylene oxide (PO) copolymerization, the catalytic activity of catalysts containing primary straight-chain dialkylzincs decreases with increasing alkyl carbon chain length. The activity ranking is: Y(CCl₃COO)₃-ZnEt₂-glycerin > Y(CCl₃COO)₃-Zn(n-Pr)₂-glycerin > Y(CCl₃COO)₃-Zn(n-Bu)₂-glycerin. Dibutylzinc-based catalysts thus exhibit the lowest activity among the primary straight-chain dialkylzinc series, though the alkyl group does not influence PO insertion into the propagation chain end [1].

Ternary Catalyst Activity
Reported
Activity ranking: ZnEt₂ > Zn(n-Pr)₂ > Zn(n-Bu)₂
Dibutylzinc exhibits lowest catalytic activity; may suit kinetic control needs
Y(CCl₃COO)₃-glycerin ternary system, CO₂/PO copolymerization
CO₂ copolymerization Polymer catalysis Rare-earth catalysts

Asymmetric Imine Alkylation: Stereoselectivity Comparison

Application of the optimized chiral ligand 3c to activate the reaction of N-diphenylphosphinoyl arylimines with dibutylzinc resulted in enantiomeric selectivities of up to 98% ee. This stereoselectivity is equivalent to that achieved with diethylzinc under identical ligand and reaction conditions, indicating that the butyl group does not compromise enantioface discrimination when paired with an appropriately designed chiral ligand [1]. The origin of the observed enantioselectivities was further elucidated through density functional theory calculations (B3LYP/6-31G*) on transition structures [2].

Imine Alkylation ee
Head-to-head
Up to 98% ee (equivalent to diethylzinc)
Equivalent stereoselectivity supports butyl group interchangeability
Chiral ligand 3c, N-diphenylphosphinoyl arylimines
Asymmetric catalysis Imine alkylation Chiral ligand optimization

Physical Property Comparison: Vapor Pressure & Boiling Point

Comprehensive vapor pressure measurements of zinc alkyls establish that vapor pressure decreases substantially as alkyl chain length increases across the homologous series. Dibutylzinc exhibits an estimated vapor pressure of 63.2 Pa (0.474 mm Hg) at 25°C, substantially lower than the corresponding values for diethylzinc and dimethylzinc . The boiling point of dibutylzinc is reported as 81–82°C at 9 Torr (reduced pressure), reflecting lower volatility compared to shorter-chain dialkylzinc homologs . These physical property differences arise from the increased molecular weight and enhanced van der Waals interactions associated with longer alkyl chains [1].

Vapor Pressure
Class-level
~63.2 Pa at 25°C (lower vs. Me₂Zn, Et₂Zn)
Lower volatility may reduce evaporative loss; pyrophoricity remains critical
Estimated from homologous series trend
Physical properties Vapor pressure Handling characteristics

Dibutylzinc Application Scenarios


Chiral Phenyl Pentylamine Synthesis via Asymmetric Imine Alkylation

Procurement of dibutylzinc is indicated when the target molecule requires butyl group installation onto an imine electrophile with high enantioselectivity. Using [2.2]paracyclophane-based ketimine ligands, dibutylzinc addition to α-amido sulfones (masked imine precursors) yields chiral phenyl pentylamine derivatives with good to excellent enantioselectivities—products that cannot be synthesized using diethylzinc or dimethylzinc due to the alkyl chain length requirement [1]. The equivalent stereoselectivity (up to 98% ee) between dibutylzinc and diethylzinc in N-diphenylphosphinoyl arylimine alkylation further supports reagent interchangeability for stereochemical fidelity when different alkyl groups are required [2].

Nickel-Catalyzed Aldehyde Alkylation for Butyl-Substituted Alcohols

Dibutylzinc provides the highest isolated yield (91%) among tested dialkylzinc reagents for benzaldehyde addition under nickel catalysis, exceeding dimethylzinc (86%) and substantially outperforming diisopropylzinc (56%) under identical conditions (1 hour, 0°C, 5 mol% Ni(acac)₂ in THF) [3]. Procurement is warranted when butyl-substituted secondary alcohols are the synthetic target and the higher reduction by-product formation (34%) can be accommodated in the purification protocol. The trade-off between enhanced addition yield and increased reduction side-product must be evaluated on a case-by-case basis depending on substrate structure and separation capabilities.

Rare-Earth Ternary Catalysts for Controlled CO₂ Copolymerization

Dibutylzinc may be incorporated into Y(CCl₃COO)₃-ZnR₂-glycerin ternary catalyst systems for CO₂-propylene oxide copolymerization when lower catalytic activity is either acceptable or deliberately desired for kinetic control [4]. Among primary straight-chain dialkylzincs, the activity ranking is diethylzinc > di(n-propyl)zinc > di(n-butyl)zinc, with dibutylzinc exhibiting the lowest activity. This reduced activity does not affect propylene oxide insertion fidelity into the propagating chain and may be advantageous in process scenarios where highly exothermic polymerization requires moderated reaction rates. Procurement for maximum productivity applications should favor diethylzinc instead.

Butylzinc Halide Preparation via Schlenk Equilibrium

Dibutylzinc serves as a precursor for generating butylzinc bromide via Schlenk equilibration with zinc bromide. This in situ preparation method produces coupling products in comparable yields to those obtained with dibutylzinc directly, even in the presence of excess zinc bromide, with reported yields of 76% for representative Negishi-type coupling transformations [5]. Procurement of dibutylzinc enables flexible generation of mixed organozinc halide species without requiring separate synthesis and storage of the corresponding butylzinc halide reagent.

Application
Selection Property
Validation Focus
Asymmetric imine alkylation for chiral amines
Butyl group transfer stereoselectivity
Enantiomeric excess reproducibility under ligand control
Butyl-substituted secondary alcohol synthesis
Addition yield vs. reduction by-product trade-off
Purification protocol compatibility for target alcohol
CO₂-propylene oxide copolymerization catalyst
Catalytic activity ranking among dialkylzincs
Polymerization rate and kinetic control evaluation
In situ butylzinc halide generation via Schlenk equilibrium
Precursor flexibility for mixed organozinc halides
Coupling product yield in Negishi-type reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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